Allopregnanetrione

Description

Contextualization within Steroid Biochemistry and Pregnane (B1235032) Derivatives

Allopregnanetrione, chemically known as 5α-Pregnane-3,11,20-trione, is a steroid and a derivative of pregnane. nacchemical.comlookchem.comscbt.com Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. Pregnane derivatives are a subgroup of steroids that contain 21 carbon atoms.

The parent compound, progesterone (B1679170), is a crucial C21 steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. wikipedia.orgebi.ac.uknih.gov Progesterone's metabolism gives rise to a variety of other steroids, including this compound. lookchem.comlookchem.com The metabolic pathway often involves the action of various enzymes that introduce functional groups, such as hydroxyl (-OH) and oxo (=O) groups, to the steroid nucleus.

This compound is structurally related to other important pregnane derivatives like allopregnanolone (B1667786) and pregnanolone. Allopregnanolone, a metabolite of progesterone, is a neurosteroid that has been investigated for its effects on the central nervous system. nih.govchemgood.comacs.org Pregnanolone is another neurosteroid derived from progesterone. nih.govwikipedia.org The key distinction of this compound lies in the presence of three oxo (ketone) groups at positions 3, 11, and 20 of the pregnane structure. lookchem.comlookchem.com

Historical Perspective on Pregnane-Related Investigations

Research into pregnane derivatives has a rich history, beginning with the isolation and characterization of progesterone in the early 1930s. This discovery paved the way for investigations into its metabolic pathways and the identification of its various metabolites.

The study of pregnanes expanded significantly with the discovery of their anesthetic and central nervous system-modulating properties. For instance, allopregnanolone was first isolated from the urine of pregnant women in 1937. acs.org Subsequent research has explored the roles of these neuroactive steroids in various physiological and pathological processes.

The synthesis and study of synthetic pregnane analogs, such as ganaxolone, have further advanced the field. wikipedia.orgbiosynth.comscbt.com Ganaxolone, a synthetic analog of allopregnanolone, has been developed for its potential therapeutic applications. wikipedia.orgscbdd.comchemicalbook.com These investigations into related pregnane derivatives have provided a broader context for understanding the potential significance of metabolites like this compound.

Current Academic Significance of this compound Studies

Current research on this compound is primarily focused on its role as a metabolite of progesterone and its potential as a biomarker in various analytical and forensic applications. sigmaaldrich.com Its presence and concentration can provide insights into the metabolic state of an individual and the activity of specific enzymatic pathways involved in steroid metabolism.

The study of this compound and other pregnane metabolites contributes to a deeper understanding of the complex network of steroid hormones and their physiological effects. While direct biological activities of this compound are not as extensively characterized as those of other neuroactive steroids like allopregnanolone, its position as a key metabolic intermediate makes it a subject of continued academic interest. Researchers are often interested in the complete metabolic profile of progesterone, and therefore, the quantification of this compound is a component of this broader research.

Compound Details

Structure

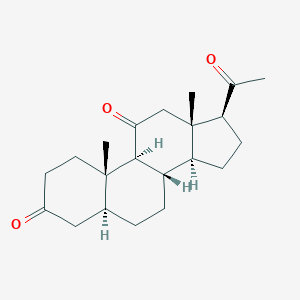

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWWYGWQKBKBF-MUGXHADPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359530 | |

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089-06-7 | |

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Distribution of Allopregnanetrione

Precursor Pathways and Steroidogenic Enzyme Involvement

The synthesis of allopregnanetrione is a multi-step process rooted in the fundamental pathway of steroid creation, involving a cascade of enzymatic reactions that modify a common precursor.

All steroid hormone synthesis begins with cholesterol. numberanalytics.com The initial, rate-limiting step is the transport of cholesterol into the mitochondria, a process facilitated by the steroidogenic acute regulatory protein (StAR). scielo.br Inside the mitochondria, the enzyme cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1) converts cholesterol into pregnenolone (B344588). scielo.brnih.govresearchgate.net This conversion is a critical regulatory point in steroid production. nih.gov

Following its synthesis, pregnenolone moves to the smooth endoplasmic reticulum. Here, it is converted to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). scielo.br Progesterone then serves as a crucial substrate for the synthesis of a wide array of steroid hormones, including the precursors to this compound.

The introduction of an oxygen atom at the C11 position is a key feature of a class of steroids known as 11-oxygenated steroids. The enzymes responsible for this are cytochrome P450 11β-hydroxylase (CYP11B1) and the 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, type 1 and type 2. oup.comjst.go.jpnih.gov

CYP11B1, found in the adrenal cortex, catalyzes the 11β-hydroxylation of progesterone to form 11β-hydroxyprogesterone. researchgate.net Subsequently, the 11β-HSD isoforms play a pivotal role in the interconversion of C11-hydroxy and C11-keto steroids. nih.govresearchgate.net Specifically, 11β-HSD type 2 (11βHSD2) catalyzes the oxidation of the C11 hydroxyl group, converting 11β-hydroxyprogesterone into 11-ketoprogesterone (B144819) (pregn-4-ene-3,11,20-trione). researchgate.net This oxidative activity of 11βHSD2 is crucial for the biosynthesis of potent C11-keto steroids. oup.comresearchgate.net Conversely, 11β-HSD type 1 (11βHSD1) primarily catalyzes the reverse, reductive reaction. researchgate.net

The final step in the biosynthesis of this compound involves the transformation of its direct precursor, 11-ketoprogesterone. This compound's chemical name is 5α-pregnane-3,11,20-trione, indicating a saturated A-ring in the steroid structure. lookchem.com

The conversion from 11-ketoprogesterone (pregn-4-ene-3,11,20-trione) to this compound is achieved through the action of 5α-reductase enzymes (SRD5A). These enzymes catalyze the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. wikiversity.orgwikipedia.org This enzymatic reaction yields the 5α-dihydro derivative, resulting in the formation of this compound (5α-pregnane-3,11,20-trione).

Role of 11β-Hydroxysteroid Dehydrogenase Isoforms in C11-Oxygenated Steroid Synthesis

Endogenous Occurrence and Tissue-Specific Profiles

This compound exists as a naturally occurring steroid within a complex mixture of other endogenous steroids. Its detection and measurement require sophisticated analytical techniques capable of differentiating it from structurally similar compounds.

The quantification of endogenous steroids like this compound from biological samples is challenging due to their low physiological concentrations and the presence of numerous similar, isobaric compounds. researchgate.net Historically, immunoassays were used, but these methods often lack the specificity required for accurate measurement. nih.gov

Currently, mass spectrometry (MS) coupled with chromatography is the preferred method for steroid analysis. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity. researchgate.netnih.gov LC-MS/MS, in particular, has become the technique of choice for the simultaneous determination of a large number of steroids, as it generally requires simpler sample preparation than GC-MS. nih.govnih.gov

A specific methodology for quantifying a wide range of steroids, including this compound, in tissue samples has been described. nih.govescholarship.org The process involves:

Sample Preparation: Homogenization of approximately 200 mg of tissue, followed by a two-step extraction process using methanol (B129727) and chloroform (B151607) to isolate the steroids. nih.govescholarship.org

Analytical System: The extracts are then analyzed using an ultra-performance liquid chromatography–electrospray mass spectrometry (UPLC-ESI/MS/MS) system. escholarship.org This method allows for the separation and precise quantification of individual steroids within the complex biological matrix. waters.com

This type of robust analytical approach is essential for accurately determining the presence and concentration of this compound in various tissues. nih.gov

The "steroidome" refers to the complete collection of steroids present in a biological system. researchgate.net Analyzing the steroidome provides a comprehensive snapshot of steroid synthesis and metabolism in a particular tissue or fluid.

In a study analyzing over 200 different C18, C19, and C21 steroids in the testis, prostate, and liver of the male pig, this compound was included in the panel of evaluated steroids. nih.govescholarship.org The results demonstrated that each of these tissues possesses a unique steroid profile, highlighting the tissue-specific nature of steroid hormone synthesis and regulation. escholarship.org

The table below illustrates the steroid classes analyzed in the study, providing context for where this compound, a C21 steroid, fits within the broader steroidome.

| Steroid Class | Description | Tissue-Specific Profile Example |

|---|---|---|

| C21 Steroids | Includes progestogens (e.g., Progesterone), glucocorticoids, mineralocorticoids, and their derivatives, such as this compound. | These tissues each had a distinct profile of C21 steroids, reflecting their different roles in steroid metabolism. escholarship.org |

| C19 Steroids | Includes androgens (e.g., Testosterone) and their precursors and metabolites. | The study found unique androgen profiles in the testis, prostate, and liver. escholarship.org |

| C18 Steroids | Includes estrogens (e.g., Estradiol) and their derivatives. | Estrogen profiles were also shown to be highly tissue-specific. escholarship.org |

This type of comparative analysis is crucial for understanding the complex interplay and regulation of enzymes, cofactors, and steroid hormones within a single tissue and across the entire organism. escholarship.org

Metabolic Pathways and Enzymatic Regulation of Allopregnanetrione

Enzyme-Mediated Biotransformations of Allopregnanetrione

The biotransformation of this compound is a critical aspect of its physiological function, primarily governed by specific enzymes that catalyze its conversion. These enzymatic processes are characterized by their substrate specificity and reaction kinetics, which ultimately determine the metabolic fate of this compound.

The metabolism of steroid hormones is a complex process involving a variety of enzymes with specific functions. researchgate.net These biocatalyst-mediated reactions are known for their regiospecificity and stereospecificity, leading to the production of specific steroid metabolites. researchgate.net The types of reactions involved include oxidations, reductions, and hydroxylations. researchgate.net

Key enzymes involved in steroid metabolism belong to the cytochrome P450 (CYP) superfamily and the aldo-keto reductase (AKR) superfamily. genome.jp For instance, the conversion of cholesterol to pregnenolone (B344588), the precursor for all steroid hormones, is catalyzed by the CYP11A1 enzyme. genome.jpscielo.br Subsequent transformations are carried out by other specific enzymes, such as 3β-hydroxysteroid dehydrogenase (HSD3B2), which converts pregnenolone to progesterone (B1679170). scielo.br

The specificity of these enzymes ensures that the correct steroid hormones are produced in the appropriate tissues. For example, CYP11B2 (aldosterone synthase) is exclusively expressed in the zona glomerulosa of the adrenal cortex and is responsible for aldosterone (B195564) synthesis. scielo.br In contrast, CYP17A1, which directs precursors towards glucocorticoid and androgen synthesis, is virtually absent in this layer. scielo.br

The activity of these enzymes can be regulated in several ways, including substrate availability, product inhibition, and allosteric regulation. libretexts.org In allosteric regulation, molecules bind to a site other than the active site, causing a conformational change that can either activate or inhibit the enzyme. libretexts.org

Understanding the reaction kinetics and catalytic mechanisms of the enzymes involved in this compound metabolism is essential for comprehending its physiological role. The rate of an enzyme-catalyzed reaction is influenced by factors such as substrate concentration, temperature, and the presence of inhibitors or activators. libretexts.org

For many enzymatic reactions, the relationship between the reaction rate and substrate concentration can be described by the Michaelis-Menten equation. This model assumes the formation of an enzyme-substrate complex, which then breaks down to form the product and regenerate the free enzyme. The parameters of this equation, Vmax (the maximum reaction rate) and Km (the Michaelis constant), provide valuable information about the enzyme's catalytic efficiency and its affinity for the substrate.

The catalytic mechanisms of enzymes are diverse and often involve the participation of specific amino acid residues in the active site. These residues can act as acid or base catalysts, or they can form transient covalent bonds with the substrate. funaab.edu.ng The three-dimensional structure of the enzyme plays a crucial role in bringing the reactants together in the correct orientation for the reaction to occur. nih.gov

Characterization of Specific Enzyme Activities and Substrate Specificity

Interplay within Alternative Steroidogenic Pathways

This compound is not only a product of steroid metabolism but also an intermediate that can be funneled into other steroidogenic pathways, including the synthesis of androgens.

Androgen biosynthesis can occur through multiple pathways. nih.gov The canonical pathway involves the conversion of androstenedione (B190577) to testosterone (B1683101), which can then be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov However, alternative or "backdoor" pathways exist that can produce DHT without testosterone as an intermediate. nih.govwikipedia.org These alternative pathways are significant, particularly in certain physiological and pathological states. wikipedia.org

This compound can be a part of these complex androgen biosynthesis networks. wikimedia.org For instance, in certain contexts, C21 steroids can be converted to androgens, bypassing the traditional intermediates. wikipedia.org The presence and activity of specific enzymes determine the flow of intermediates through these different pathways.

The regulation of these networks is complex, involving feedback mechanisms and the differential expression of steroidogenic enzymes in various tissues. nih.gov For example, the enzyme 5α-reductase plays a crucial role in both the canonical and backdoor pathways by converting testosterone to DHT and by acting on C21 steroid precursors, respectively. wikipedia.org

This compound has been identified as a metabolite in various steroidogenic pathways. wikimedia.org Its formation can be a result of the metabolism of other steroids, and it can, in turn, serve as a precursor for the synthesis of other steroid hormones.

The identification and quantification of steroid metabolites like this compound are crucial for understanding the intricacies of steroidogenesis. scielo.br Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are used to identify and measure the levels of these compounds in biological samples.

The role of this compound as an intermediate highlights the interconnectedness of the various steroidogenic pathways. The flux of metabolites through these pathways is not linear but rather a complex network of reactions that can be influenced by various physiological and environmental factors.

Integration into Androgen Biosynthesis Networks

Non-Enzymatic Transformation Processes Affecting this compound

Non-enzymatic reactions can be influenced by the chemical environment, such as pH and the presence of reactive molecules. nih.gov For example, the interconversion of sugar phosphates can occur non-enzymatically in the presence of certain metal ions. embopress.org Similarly, reactive cellular metabolites can non-enzymatically modify macromolecules. nih.gov

In the context of steroids, non-enzymatic transformations could include reactions such as isomerization or the addition of functional groups. While specific examples of non-enzymatic transformations of this compound are not extensively documented in the provided search results, the general principles of non-enzymatic reactions suggest that such processes could potentially occur under certain physiological or pathological conditions. frontiersin.org

Molecular Interactions and Receptor Modulation by Allopregnanetrione

Ligand-Receptor Binding Dynamics and Selectivity

The interaction of allopregnanetrione with steroid receptors is a key aspect of its molecular mechanism. This involves both the affinity and specificity with which it binds to these receptors, as well as the subsequent allosteric changes it induces.

Investigation of Steroid Receptor Affinities and Specificity

The parent structures of biologically relevant steroids, such as pregnane (B1235032) and androstane, serve as skeletons for derivatives with various functional groups. wikimedia.org The specific arrangement of these groups dictates the binding affinity and selectivity of the steroid for its receptors. Research into the binding of various steroids to receptors like the androgen receptor has shown that specific derivatives can bind and activate the receptor with affinities and potencies comparable to endogenous hormones. wikimedia.org While direct studies on this compound's binding affinity to a wide range of steroid receptors are not extensively detailed in the provided results, the conversion of related steroids to this compound-3,6,20 has been noted in metabolic studies. regulations.gov The study of steroid-receptor interactions often involves assessing how synthetic steroids affect binding at receptors like the GABA-A receptor. nih.gov

Analysis of Allosteric Modulatory Mechanisms

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.orgrsc.org This modulation can manifest as an increase (positive allosteric modulation, PAM) or decrease (negative allosteric modulation, NAM) in the agonist's affinity and/or efficacy. wikipedia.org Allosteric mechanisms are a fundamental aspect of the function and regulation of major receptor families, including ligand-gated ion channels and G-protein-coupled receptors. nih.gov The effects of an allosteric modulator are saturable and are contingent on a conformational change in the receptor. rsc.org This type of modulation offers a more nuanced "tuning" of receptor activity compared to direct agonism or antagonism, as the modulator's effect is dependent on the presence of the endogenous agonist. universiteitleiden.nl

Interaction with Ligand-Gated Ion Channels and Cell Surface Receptors

This compound's influence extends to ligand-gated ion channels and other cell surface receptors, which are crucial for rapid signal transmission in the nervous system. nih.govnumberanalytics.com

Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a primary target for neuroactive steroids. nih.gov Allopregnanolone (B1667786), a related neurosteroid, is a potent positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA. nih.govnih.gov This modulation occurs through binding to a site on the receptor complex that is distinct from the GABA binding site. wikipedia.org Positive allosteric modulators of the GABA-A receptor increase the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. wikipedia.org They can achieve this by increasing the frequency or duration of channel opening. wikipedia.org The activity of neurosteroids at the GABA-A receptor is dependent on their chemical structure. frontiersin.org The interaction of steroids with GABA-A receptors can be influenced by the presence of other modulators. For instance, certain 3β-steroids have been shown to reduce the allopregnanolone-enhanced GABA response in various brain regions. nih.gov

Exploration of Other Neurotransmitter Receptor Interactions

Beyond GABA-A receptors, neurosteroids have been shown to interact with other neurotransmitter receptors. These include N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors and serotonin (B10506) (5-HT3) receptors. frontiersin.org The interaction with these receptors often involves allosteric modulation, which can either potentiate or inhibit the receptor's function. nih.gov For example, some neurosteroids can act as positive allosteric modulators of NMDA receptors. nih.gov The interaction between different receptor systems, known as receptor-receptor interaction, allows for the integration of various signals at the neuronal membrane. nih.gov This means that the binding of a modulator to its receptor can alter the characteristics of a receptor for another neurotransmitter. nih.gov

Cellular and Systems Level Effects of Allopregnanetrione in Preclinical Models

Modulation of Neuronal Excitability and Neural Network Activity

No specific studies were identified that investigate the direct effects of allopregnanetrione on neuronal excitability or its influence on neural network activity. Research in this area typically focuses on other neurosteroids that modulate GABA-A receptors, but this compound is not prominently featured in this context isotope.comnih.govnih.gov.

Neurobiological Functions and Behavioral Phenotypes in Animal Models

There is a lack of published preclinical studies detailing the neurobiological functions or behavioral outcomes associated with this compound administration in animal models.

Influence on Stress Response Systems and Affective States:While related neurosteroids like allopregnanolone (B1667786) are known to play a role in the stress response, there is no specific information detailing the influence of this compound on these systems or on affective states in animal modelsmdpi.comnih.gov.

Endocrine System Perturbations in Animal Systems

Information regarding how this compound may perturb the endocrine system in animal models is not available.

Reproductive System Implications

Comprehensive preclinical studies detailing the direct impact of this compound on the reproductive system are not readily found in the current body of scientific research. General information on reproductive physiology indicates that the uterus undergoes significant changes throughout the reproductive cycle and pregnancy, influenced by a complex interplay of hormones and other signaling molecules. acir.orgbiorxiv.org The contractility of the myometrium, the smooth muscle layer of the uterus, is a critical factor in processes such as embryo transport and parturition. biorxiv.orgplos.org However, specific investigations into how this compound might modulate uterine contractility or other aspects of reproductive function in animal models have not been prominently reported.

Similarly, while the regulation of gonadal function, including ovarian and testicular activity, is a well-studied area of reproductive biology, there is a lack of specific preclinical data on the effects of this compound. nih.govmdpi.com Research in animal models has been crucial in understanding the hormonal control of testicular function and spermatogenesis, as well as the processes governing ovarian follicle development and hormone production. mdpi.comfrontiersin.org For instance, studies in rodents and primates have elucidated the roles of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in male fertility. frontiersin.org In female models, research has focused on conditions like premature ovarian insufficiency and the potential for regenerative therapies. nih.gov Despite this extensive body of research on reproductive physiology, the specific role, if any, of this compound within these complex processes has not been a significant focus of published preclinical studies.

Immunomodulatory Aspects in Animal Models

The immunomodulatory potential of this compound has been suggested in general terms, with one source noting its "immunomodulatory and antiviral activity in cellular and animal models." regulations.gov However, detailed preclinical studies that characterize the specific nature of these immunomodulatory effects are not extensively available. The immune system's response to various stimuli is complex, involving a coordinated effort of different cell types and signaling molecules known as cytokines. mdpi.com

Animal models are fundamental tools for investigating how various substances modulate immune responses. nih.gov These models allow for the detailed study of neuroinflammatory processes, which involve the activation of immune cells in the central nervous system, such as microglia and astrocytes, and the subsequent production of inflammatory cytokines. nih.govfrontiersin.orgnih.gov Research in this area often utilizes models where neuroinflammation is induced to study the effects of potential therapeutic agents. nih.gov

The function of key immune cells, such as T-cells and macrophages, is a major area of immunological research. nih.govmpg.de Preclinical studies in animal models are used to assess how different compounds affect T-cell activation, proliferation, and cytokine production. acir.orgnih.gov Similarly, the activity of macrophages, including their ability to phagocytose pathogens and present antigens, is investigated to understand how immune responses are regulated. mpg.de While these models and research areas are well-established, there is a lack of specific published findings on how this compound influences T-cell function, macrophage activity, or cytokine profiles in animal models. One document mentions the conversion of dehydroepiandrosterone (B1670201) (DHEA) to this compound and separately notes that DHEA is a natural enhancer of IL-2 synthesis by helper T-cells, but a direct experimental link demonstrating this compound's effect on T-cell cytokine production is not provided. regulations.gov

Advanced Analytical Methodologies for Allopregnanetrione Research

High-Resolution Chromatography-Mass Spectrometry Techniques

High-resolution chromatography coupled with mass spectrometry stands as a cornerstone for the definitive analysis of allopregnanetrione. These methods provide the separation and detection capabilities required to distinguish the analyte from a complex biological background.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) are powerful analytical tools for the quantification of this compound. eag.comcreative-proteomics.com These techniques combine the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. eag.com LC-MS/MS, in particular, is highly valued for its ability to analyze complex mixtures and quantify low-abundance compounds with a high degree of accuracy and resistance to interference. creative-proteomics.com

The process begins with the separation of this compound from other components in the sample matrix via liquid chromatography. The analyte is then introduced into the mass spectrometer, where it is ionized. In LC-MS/MS, a specific parent ion of this compound is selected and then fragmented to produce characteristic product ions. eag.com This transition is highly specific to the analyte, providing excellent selectivity. eag.com Multiple Reaction Monitoring (MRM) is a common mode of operation in LC-MS/MS that monitors these specific precursor-product ion transitions, leading to highly accurate quantification. creative-proteomics.com

LC-HRMS offers an alternative and equally powerful approach. measurlabs.com Instead of isolating and fragmenting a specific ion, LC-HRMS measures the mass-to-charge ratio of ions with very high accuracy. measurlabs.com This allows for the determination of the elemental composition of the analyte, providing a high degree of confidence in its identification. measurlabs.com LC-HRMS can be particularly useful for untargeted metabolomics studies where the goal is to identify a wide range of compounds in a sample. nih.gov

Interactive Table 1: Comparison of LC-MS/MS and LC-HRMS for this compound Analysis

| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) |

| Principle | Separates compounds with LC, followed by two stages of mass analysis for parent and fragment ions. creative-proteomics.com | Combines LC separation with a single stage of highly accurate mass analysis. measurlabs.com |

| Primary Use | Targeted quantitative analysis of known compounds. creative-proteomics.com | Both targeted and untargeted analysis, including identification of unknown compounds. measurlabs.comnih.gov |

| Selectivity | High, based on specific precursor-to-product ion transitions. eag.com | High, based on precise mass-to-charge ratio measurements. measurlabs.com |

| Sensitivity | Generally excellent, especially for low-abundance analytes. creative-proteomics.com | Also highly sensitive, capable of detecting trace amounts. measurlabs.com |

| Data Output | Provides data on specific ion transitions. creative-proteomics.com | Provides high-resolution mass spectra for accurate mass determination. measurlabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds, including steroids like this compound. thermofisher.comnih.gov The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a capillary column. thermofisher.com The separated compounds then enter the mass spectrometer for detection and quantification. thermofisher.com

GC-MS offers high resolving power, enabling the separation of closely related molecules. nih.gov When coupled with mass spectrometry, it provides precise data for both the identification and quantification of the separated substances. nih.gov For the analysis of this compound, derivatization is often required to increase its volatility and improve its chromatographic behavior. Once the components are separated by the GC column, they are ionized, typically through electron or chemical ionization, and the resulting ions are separated based on their mass-to-charge ratio. thermofisher.com

Interactive Table 2: Key Aspects of GC-MS for this compound Analysis

| Aspect | Description |

| Principle | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection. thermofisher.com |

| Sample Preparation | Often requires derivatization to increase the volatility of this compound. |

| Separation | High-resolution separation of closely related steroids is achievable. nih.gov |

| Detection | Provides precise mass data for identification and quantification. nih.gov |

| Applications | Widely used for hormone assays, including steroids in biological fluids. thermofisher.comnih.gov |

Immunoanalytical Approaches and Ligand-Binding Assays

Immunoanalytical methods and ligand-binding assays represent an alternative approach for the quantification of this compound. These techniques are based on the highly specific interaction between an antibody and its antigen or a ligand and its receptor. nih.govwikipedia.org

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are bioanalytical methods that rely on the reaction between an antigen (in this case, this compound) and a specific antibody. nih.gov These assays are known for their potential for high-throughput analysis and high sensitivity. nih.gov The basic principle involves a competitive binding reaction where the this compound in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. nih.gov The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Ligand-binding assays (LBAs) are another class of techniques used to study the interaction between a ligand and a target protein, which can be adapted for this compound research. giffordbioscience.com These assays measure the binding affinity between the ligand and its target, which can be used to quantify the concentration of the ligand in a sample. contractlaboratory.com Functional ligand-binding assays can also provide information on the potency of a compound. giffordbioscience.com

Method Validation and Performance Characteristics

Analytical method validation is a critical process that provides documented evidence that a specific method will consistently produce a result that meets pre-determined acceptance criteria. demarcheiso17025.com For this compound research, this ensures the reliability and accuracy of the obtained data. Key validation characteristics include specificity, selectivity, and the limits of detection and quantification. adryan.com

Assessment of Specificity and Selectivity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. echemi.comelementlabsolutions.com Selectivity, a closely related term, is the measure of the extent to which the method can determine a particular compound in the analyzed matrices without interference from other components. rdmcdowall.com In essence, specificity can be considered the ultimate form of selectivity. echemi.com

To assess the specificity and selectivity of a method for this compound, several steps can be taken:

Analysis of Blank Samples: Analyzing samples that are known not to contain this compound to ensure no interfering peaks are present at the analyte's retention time.

Analysis of Spiked Samples: Introducing known interfering substances into a sample to see if they affect the quantification of this compound.

Comparison with a Reference Method: Comparing the results obtained from the new method with those from a well-established, independent method. researchgate.net

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and the limit of quantification (LOQ) are crucial performance characteristics of an analytical method, defining the lower limits of its measurement capabilities. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.govresearchgate.net It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. researchgate.net

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the defined operational conditions of the method. researchgate.net The LOQ is often established at a signal-to-noise ratio of 10:1 or determined from the standard deviation of the response and the slope of the calibration curve using the formula: LOQ = 10σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com

Interactive Table 3: Definitions of Key Method Validation Parameters

| Parameter | Definition | Common Method of Determination |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. echemi.comelementlabsolutions.com | Analysis of blank and spiked samples; comparison with a reference method. researchgate.net |

| Selectivity | The ability to discriminate the analyte from other components in the sample matrix. rdmcdowall.com | Analysis of mixtures of the analyte with structurally similar compounds. researchgate.net |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. nih.govresearchgate.net | Signal-to-noise ratio of 3:1 or using the formula LOD = 3.3σ / S. researchgate.netsepscience.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. researchgate.net | Signal-to-noise ratio of 10:1 or using the formula LOQ = 10σ / S. sepscience.com |

Evaluation of Accuracy, Precision, and Reportable Range

The validation of an analytical method is crucial to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. globalresearchonline.net For the quantitative analysis of this compound, key validation parameters include accuracy, precision, and the reportable range. irjmets.com These parameters demonstrate the method's performance and its suitability for analyzing biological samples. globalresearchonline.net

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. europa.eu It is typically evaluated by determining the recovery of a known amount of analyte spiked into a blank matrix, which is representative of the actual samples. waters.com The accuracy of the method should be assessed across the specified range of the procedure, using a minimum of nine determinations over at least three concentration levels (e.g., low, medium, and high). europa.eu For a method to be considered accurate, the recovery should generally fall within a pre-defined acceptance range, often between 98.0% and 102.0% for standard solutions, though wider ranges may be acceptable for complex biological matrices. irjmets.com

Precision

Precision expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is a measure of random error and is usually expressed as the standard deviation (SD) or the coefficient of variation (CV). europa.eu Precision is considered at three levels:

Repeatability (Intra-assay Precision): This evaluates the precision of the method under the same operating conditions over a short period. europa.eu It is determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. europa.eu

Intermediate Precision: This describes the variation within a single laboratory, accounting for different days, different analysts, and different equipment. globalresearchonline.neteuropa.eu This demonstrates the method's robustness under typical laboratory variations.

Reproducibility (Inter-laboratory Precision): This assesses the precision between different laboratories and is typically evaluated during collaborative studies to standardize a methodology. europa.eu

Reportable Range

The reportable range, also known as the measuring interval or linear range, is the interval between the upper and lower concentrations of an analyte for which the analytical procedure has been shown to have a suitable level of accuracy, precision, and linearity. europa.euseracare.com The range is established by confirming that the method provides acceptable performance when applied to samples containing amounts of analyte at the extremes of the specified range. europa.euwaters.com For assays of active substances, this range is typically 80% to 120% of the test concentration. europa.eu The lower limit of this range is the Limit of Quantitation (LOQ), which is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. irjmets.com

Table 1: General Acceptance Criteria for Method Validation Parameters This table presents typical acceptance criteria based on international guidelines for analytical method validation. Specific values may vary based on the analytical technique and the complexity of the matrix.

| Parameter | Measurement | Typical Acceptance Criteria | Reference |

| Accuracy | Percent Recovery (%R) | 80% - 120% for complex matrices | europa.eu |

| Precision (Repeatability & Intermediate) | Coefficient of Variation (%CV) | ≤ 15% (≤ 20% at LOQ) | europa.eu |

| Reportable Range | Linearity (Coefficient of Determination, r²) | ≥ 0.99 | globalresearchonline.net |

Sample Preparation Strategies for Diverse Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, serum, urine, or tissue presents significant analytical challenges due to the compound's low physiological concentrations and the complexity of the matrices themselves. chromatographyonline.comnih.gov Effective sample preparation is a critical step to isolate the target analyte from interfering substances like proteins, lipids, and other endogenous steroids, thereby improving the sensitivity and selectivity of the analysis. ijpsjournal.com The primary goals of sample preparation are to remove interferences, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. slideshare.net

Common strategies involve a combination of extraction, purification, and sometimes derivatization.

Extraction

The initial step involves extracting the analyte from the biological sample. The choice of technique depends on the matrix and the physicochemical properties of this compound.

Liquid-Liquid Extraction (LLE): A conventional method where the aqueous biological sample is extracted with an immiscible organic solvent. The choice of solvent is critical for achieving high extraction efficiency for the steroid while minimizing the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE): A widely used technique that offers cleaner extracts compared to LLE. chromatographyonline.com SPE uses a solid sorbent packed into a cartridge to adsorb the analyte from the liquid sample. chromatographyonline.com Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. chromatographyonline.com This technique is effective for pre-concentrating the sample. chromatographyonline.com

Tissue Homogenization and Extraction: For solid samples like tissues, the process begins with homogenization in a suitable buffer. This is followed by extraction, often using a combination of solvents. For instance, a published method for steroid analysis in tissue involves homogenization and sequential extraction with cold methanol (B129727) and chloroform (B151607) to effectively recover steroids from the tissue matrix. nih.gov

Purification/Clean-up

Following initial extraction, further purification may be necessary to remove residual matrix components.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying extracts before final analysis. atdbio.com It separates compounds based on their physicochemical properties, allowing for the isolation of the this compound fraction. atdbio.cominterchim.com Gel filtration can also be used to separate molecules based on size, removing small molecules like salts. atdbio.com

Derivatization

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often an essential step. organomation.com this compound, like other steroids, contains polar functional groups (ketone groups) that can make it less volatile and prone to thermal degradation in the GC inlet. gnomio.com Derivatization chemically modifies these polar groups to increase the analyte's volatility, thermal stability, and improve its chromatographic properties. gnomio.comsigmaaldrich.com Silylation, which replaces active hydrogens with a silyl (B83357) group, is a common technique for steroids. sigmaaldrich.com

Table 2: Summary of Sample Preparation Strategies for Steroid Analysis This table outlines common techniques applicable to the analysis of this compound and related steroids in various biological samples.

| Biological Matrix | Extraction Technique | Purification/Clean-up | Derivatization (for GC-MS) | Reference |

| Plasma/Serum | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Protein Precipitation | Solid-Phase Extraction (SPE), HPLC | Silylation (e.g., using BSTFA or MTBSTFA) | ijpsjournal.comslideshare.netorganomation.com |

| Urine | Solid-Phase Extraction (SPE) | HPLC, Gel Filtration | Silylation, Acetylation, Methylation | atdbio.comorganomation.comannualreviews.org |

| Tissue | Homogenization followed by solvent extraction (e.g., Methanol/Chloroform) | Ultracentrifugation, HPLC | Silylation | nih.govatdbio.com |

Computational and Structural Biology Approaches to Allopregnanetrione

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.com This approach is instrumental in drug discovery for predicting the activity of new molecules before their synthesis. medcraveonline.com

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating molecular descriptors of compounds with their measured biological activities. medcraveonline.comnih.gov These models, once validated, can be used to screen virtual libraries of compounds and prioritize those with potentially high activity. The process involves several stages, including the development of the model using a training set of compounds, validation of the model's predictive power, and its application to new chemical entities. medcraveonline.com For neuroactive steroids like allopregnanetrione, QSAR models can help in understanding the structural requirements for their activity and in designing new analogs with improved properties. nih.gov While specific QSAR models solely focused on this compound are not extensively detailed in the provided results, the general principles of QSAR are widely applied to similar classes of compounds, such as terpenoids with neuroprotective activity. nih.gov

Identification of Key Structural Descriptors

A crucial aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. medcraveonline.com These descriptors can be categorized into several types, including:

Topological descriptors: These describe the two-dimensional structure and connectivity of atoms in a molecule. Examples include the Wiener index, Balaban indices, and molecular connectivity indices. nih.gov

Physicochemical properties: These include properties like lipophilicity (LogP), molar refractivity, and molecular weight. nih.gov

Quantum chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), total energy, and hardness. nih.govnih.gov

For instance, a QSAR study on terpenoids with neuroprotective activity indicated that lipophilicity, shape index, and electrostatic properties were the main factors governing their activity. nih.gov Similarly, for a series of indomethacin (B1671933) derivatives, descriptors like the index of refraction and electronegativity were found to be significant for their activity. nih.gov The identification of such key descriptors for this compound and its analogs would be essential for building robust predictive models.

Table 1: Key Structural Descriptors in QSAR Modeling

| Descriptor Type | Examples | Relevance to Biological Activity |

|---|---|---|

| Topological | Wiener index, Balaban indices, Molecular connectivity | Describes molecular size, shape, and branching. nih.gov |

| Physicochemical | LogP, Molar refractivity, Molecular weight | Relates to absorption, distribution, and metabolism. nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Total energy, Hardness | Indicates electronic properties and reactivity. nih.govnih.gov |

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. redalyc.org This method is widely used in drug design to understand the binding mechanisms of ligands and to screen for potential drug candidates. redalyc.orgnih.gov

Characterization of Putative Binding Sites and Conformations

Molecular docking simulations can identify potential binding sites on a target protein and predict the most favorable conformation of the ligand within that site. For neurosteroids like this compound, the primary target is often the GABA-A receptor. japsonline.com Docking studies have been employed to investigate the binding of various ligands to the GABA-A receptor, revealing key interactions within the binding pocket. nih.govfrontiersin.org For example, docking studies on GABA-A receptors have identified putative binding sites for fipronil (B1672679) within the ion channel. frontiersin.org Similarly, for other compounds, docking has helped in identifying binding sites and understanding the interactions with specific amino acid residues. mdpi.com The crystal structure of the target protein, often retrieved from the Protein Data Bank (PDB), is a prerequisite for performing molecular docking. nih.gov

Prediction of Binding Affinities and Orientations

A significant outcome of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding free energy, which indicates the strength of the interaction between the ligand and the receptor. redalyc.orgjapsonline.com A lower binding energy generally suggests a more stable complex. japsonline.com Docking simulations also predict the binding orientation or "pose" of the ligand within the active site, highlighting the specific interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com For instance, molecular docking studies of various natural compounds with the GABA-A receptor have been used to compare their binding affinities to that of known drugs like Lorazepam. japsonline.com

Table 2: Predicted Binding Affinities from Molecular Docking Studies

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Friedelin | Cannabinoid Receptor 1 (CB1) | -10.1 | Not specified |

| α-Amyrin | Cannabinoid Receptor 1 (CB1) | -9.8 | Not specified |

| Epifriedelanol | Cannabinoid Receptor 1 (CB1) | -9.7 | Not specified |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the dynamic behavior of biological macromolecules, such as proteins and membranes, and their interactions with ligands. nih.govmdpi.com

MD simulations of neurosteroids, including molecules structurally related to this compound, have been used to investigate their interactions with cell membranes. cas.cz These simulations can reveal how these steroids partition into and orient themselves within the lipid bilayer, which is crucial for their access to membrane-bound receptors like the GABA-A receptor. mdpi.comcas.cz Studies have shown that neurosteroids can be stabilized within the membrane with their charged or polar groups oriented towards the lipid-water interface. cas.cz

Furthermore, MD simulations have been instrumental in studying the dynamics of the GABA-A receptor itself. plos.orgresearchgate.net These simulations can provide insights into the conformational changes that occur upon ligand binding and during channel gating. biorxiv.orgnih.gov For example, MD simulations have been used to explore the stability of ligand binding poses predicted by docking, providing a more dynamic and realistic view of the ligand-receptor complex. nih.govresearchgate.net The simulations can also help in understanding the role of the lipid environment, including the presence of cholesterol, on the structure and function of the GABA-A receptor. nih.gov

Analysis of Protein-Ligand Complex Stability

Once a ligand such as this compound is docked into a protein's binding site, molecular dynamics (MD) simulations are employed to assess the stability of the resulting complex. researchgate.netnih.gov MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the protein-ligand interactions. researchgate.net The stability of the complex is a key indicator of a reliable binding prediction. mdpi.com

Several metrics are used to evaluate this stability:

Root Mean Square Deviation (RMSD): This is a primary measure of stability, calculating the average deviation of the protein's backbone or the ligand's atoms from their initial position over the course of the simulation. A stable complex is typically characterized by low RMSD values that plateau over time, indicating that the system has reached equilibrium. researchgate.net For protein-ligand complexes, RMSD values around 2 Å are often considered indicative of a stable conformation. mdpi.com In studies of neurosteroids at the GABA-A receptor, the temporal evolution of the ligand's RMSD is analyzed to confirm a stable binding. conicet.gov.ar

Radius of Gyration (Rg): This metric measures the compactness of the protein structure. A stable Rg value over time suggests that the protein is not undergoing significant unfolding or conformational changes upon ligand binding. bioexcel.eu

Solvent Accessible Surface Area (SASA): SASA analysis determines the extent to which a ligand is exposed to the surrounding solvent. A lower SASA value indicates that the ligand is more deeply buried within the binding pocket, which can contribute to binding stability. mdpi.com

Hydrogen Bonds and Intermolecular Interactions: The persistence of hydrogen bonds and other non-covalent interactions (like hydrophobic interactions) between the ligand and protein residues throughout the simulation is a strong indicator of a stable complex. researchgate.net Computational studies on neurosteroid binding sites identify specific residues that form critical interactions. For example, in the α1β2γ2 GABA-A receptor, residues at position 241 in transmembrane helix 1 have been identified as key for different binding modes of neurosteroids. nih.gov

These analyses collectively provide a detailed picture of the dynamic behavior and stability of the this compound-receptor complex, validating the predicted binding mode and providing a foundation for understanding its functional effects.

| Metric | Description | Indication of Stability |

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. researchgate.net | Low, plateauing values (e.g., ~2-4 Å for the protein backbone) suggest the complex has reached a stable equilibrium. mdpi.com |

| Radius of Gyration (Rg) | Measures the compactness of the protein's overall structure. bioexcel.eu | Stable values indicate the protein maintains its structural integrity without significant unfolding. |

| SASA | Calculates the surface area of the ligand that is accessible to the solvent. mdpi.com | Lower values suggest the ligand is well-buried in the binding pocket, which often correlates with higher stability. |

| Interaction Analysis | Tracks the number and duration of specific interactions (e.g., hydrogen bonds) between the ligand and protein. researchgate.net | Persistent interactions throughout the simulation confirm a stable binding mode. |

Investigation of Conformational Changes and Receptor Activation

The binding of an allosteric modulator like this compound to a receptor is known to induce conformational changes that alter the receptor's function. mdpi.com Upon binding, a receptor undergoes structural rearrangements that lead to a new conformation capable of interacting with effector proteins or, in the case of an ion channel like the GABA-A receptor, altering its gating properties. mdpi.comosti.gov

Computational methods are instrumental in exploring these dynamic processes:

Molecular Dynamics (MD) Simulations: Beyond stability analysis, MD simulations can reveal the specific conformational shifts that occur upon ligand binding. osti.gov For G-protein-coupled receptors (GPCRs), it's known that different ligands can induce distinct receptor conformations, leading to varied downstream signaling. uit.no Similarly, for the GABA-A receptor, the binding of neurosteroids at allosteric sites is believed to trigger conformational changes that potentiate the channel's response to GABA. osti.gov

Homology Modeling: In the absence of an experimentally determined structure for a specific receptor subtype, homology models are constructed based on the known structures of related proteins. nih.govbiorxiv.org For instance, models of the heteropentameric α1β2γ2 GABA-A receptor have been built to study neurosteroid binding, as this represents the most abundant and physiologically relevant receptor arrangement in the central nervous system. nih.gov These models serve as the starting point for docking and simulation studies to predict how this compound interacts with the receptor and induces conformational changes. nih.govplos.org

Identification of Allosteric Sites: Computational docking, guided by experimental data like photolabeling, has been used to identify multiple potential binding sites for neurosteroids on the GABA-A receptor. plos.orgnih.gov Studies have identified distinct intrasubunit and intersubunit binding sites within the transmembrane domains that are critical for the modulatory action of neurosteroids like allopregnanolone (B1667786). plos.orgnih.gov The binding of a ligand at these sites initiates the conformational cascade leading to receptor activation or potentiation. osti.gov

These computational investigations provide a microscopic view of how the binding of this compound can translate into a functional effect on the receptor, linking the static picture of a ligand in a binding pocket to the dynamic process of receptor activation.

Machine Learning and Artificial Intelligence Applications

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to accelerate the identification of new therapeutic agents and to predict their properties. biorxiv.orgnih.gov These technologies leverage algorithms that can learn from vast datasets to make predictions, identify patterns, and generate novel molecular ideas. arxiv.org

Development of Predictive Models for this compound Analogs

Predictive modeling, a key component of machine learning, uses statistical algorithms to forecast outcomes based on historical data. pku.edu.cn In drug discovery, this is applied to develop Quantitative Structure-Activity Relationship (QSAR) models. For a compound like this compound, these models can predict the biological activity of novel analogs based on their chemical structures.

The process typically involves:

Data Compilation: Gathering a dataset of molecules with known activities. For modulators of the GABA-A receptor, this data can be sourced from large chemical databases like ChEMBL and BindingDB. mdpi.com

Feature Generation: Describing each molecule using numerical descriptors that capture its structural and chemical features.

Model Training: Using ML algorithms—such as Random Forest, Support Vector Machines (SVMs), or neural networks—to learn the relationship between the molecular features and biological activity. pku.edu.cn

Model Validation: Testing the model's predictive power on a separate set of compounds not used during training. mdpi.com

Such models can be used to predict the activity of newly designed this compound analogs, prioritizing the synthesis of compounds with the highest likelihood of desired activity. arxiv.org This approach significantly streamlines the lead optimization process. For neurosteroids, ML models can also help predict key properties like blood-brain barrier permeability, which is crucial for CNS-active drugs. nih.gov

| Machine Learning Model Type | Description | Application in Drug Discovery |

| Random Forest | An ensemble model that combines multiple decision trees to improve accuracy and reduce overfitting. pku.edu.cn | Predicting biological activity (e.g., IC50 values) and classifying compounds as active or inactive. |

| Support Vector Machine (SVM) | A classification algorithm that finds the optimal hyperplane to separate data points into different classes. pku.edu.cn | Classifying molecules based on activity or predicting properties like neurotoxicity. nih.gov |

| Neural Networks | Models inspired by the human brain that can learn complex, non-linear relationships in data. pku.edu.cn | Predicting a wide range of properties, from binding affinity to pharmacokinetic parameters. |

Virtual Screening for Novel Interacting Molecules

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com When augmented with machine learning, VS can efficiently sift through ultra-large chemical spaces containing billions of compounds.

The typical workflow for identifying novel molecules that interact with the same target as this compound (e.g., the GABA-A receptor) includes:

Library Preparation: Assembling a digital library of compounds for screening. This can range from commercially available collections to vast enumerated libraries.

Model-Based Filtering: Using trained machine learning models (as described in 7.4.1) to rapidly screen the library and eliminate molecules predicted to be inactive. This significantly reduces the number of compounds for more computationally intensive steps. mdpi.com

Molecular Docking: Docking the filtered set of compounds into the three-dimensional structure of the target receptor. This step predicts the binding pose and affinity of each molecule. mdpi.com

Post-Docking Analysis: Often, the top-scoring compounds from docking are further analyzed using methods like MD simulations to assess binding stability.

Hit Selection: The most promising candidates are selected for experimental validation.

Studies have successfully used this integrated approach of machine learning and structure-based methods to identify novel positive allosteric modulators of the GABA-A receptor from large compound databases. mdpi.com Reinforcement learning, a type of AI, has also been applied to guide virtual screening for discovering novel peptides that modulate the GABA-A receptor. biorxiv.org These advanced computational strategies are powerful tools for discovering new molecules with pharmacological profiles similar or complementary to that of this compound.

Future Research Directions and Emerging Avenues for Allopregnanetrione Studies

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of Allopregnanetrione is believed to be part of the broader 11-oxygenated steroid pathway. Future research should focus on identifying and characterizing the full suite of enzymes and the intricate regulatory networks that govern its formation.

The synthesis of 11-oxygenated steroids is primarily under the control of the hypothalamic-pituitary-adrenal (HPA) axis, regulated by the adrenocorticotropic hormone (ACTH). oup.combioscientifica.com The initial and rate-limiting step in the biosynthesis of 11-oxygenated androgens is the 11β-hydroxylation of androstenedione (B190577) to 11β-hydroxyandrostenedione (11OHA4), a reaction catalyzed by the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1). oup.comnih.gov Similarly, 11β-hydroxyprogesterone (11OHP4) is formed from progesterone (B1679170) via CYP11B1 and aldosterone (B195564) synthase (CYP11B2). researchgate.netnih.govafricaresearchconnects.com This 11OHP4 is then converted to 11-ketoprogesterone (B144819) (11KP4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). researchgate.netnih.govafricaresearchconnects.com this compound, also known as 5α-pregnan-3,11,20-trione or 11-ketodihydroprogesterone (11KDHP4), is subsequently formed from 11KP4 through the action of 5α-reductase (SRD5A). researchgate.netnih.govmdpi.com

Further research is needed to identify if other, yet uncharacterized, enzymes are involved in these conversions and to understand the tissue-specific expression and regulation of these known enzymes. The interplay between different steroidogenic pathways, such as the classic and backdoor androgen synthesis routes, and their contribution to the this compound precursor pool requires further investigation. researchgate.netnih.govwikipedia.org

Table 1: Key Enzymes in the Proposed Biosynthetic Pathway of this compound

| Enzyme | Full Name | Reaction Catalyzed | Precursor | Product |

| CYP11B1/CYP11B2 | Cytochrome P450 11β-hydroxylase/Aldosterone synthase | 11β-hydroxylation | Progesterone | 11β-hydroxyprogesterone (11OHP4) |

| HSD11B2 | 11β-hydroxysteroid dehydrogenase type 2 | 11β-oxidation | 11β-hydroxyprogesterone (11OHP4) | 11-ketoprogesterone (11KP4) |

| SRD5A | 5α-reductase | 5α-reduction | 11-ketoprogesterone (11KP4) | This compound (5α-pregnan-3,11,20-trione) |

Discovery of Undiscovered Metabolic and Degradation Pathways

The metabolic fate and degradation of this compound are largely uncharted territories. Understanding these pathways is crucial for determining its biological half-life and the nature of its downstream metabolites, which may also possess biological activity.

Studies have shown that 11KP4 can be metabolized to 5α-pregnan-3,11,20-trione (this compound) and further to 5α-pregnan-3α-ol-11,20-dione (alfaxalone) by enzymes such as 3α-hydroxysteroid dehydrogenase type 3 (AKR1C2). researchgate.netnih.gov This suggests that the degradation of this compound may involve further reduction reactions. It is also plausible that this compound undergoes conjugation reactions, such as glucuronidation or sulfation, which would facilitate its excretion. wikipedia.org

Future studies should employ advanced analytical techniques, such as mass spectrometry, to identify and quantify the metabolites of this compound in various biological matrices. Investigating the enzymes responsible for these metabolic transformations and their tissue distribution will provide a comprehensive picture of its catabolism.

Identification and Characterization of Unconventional Molecular Targets

While the direct molecular targets of this compound remain to be definitively identified, its structural similarity to other steroid hormones suggests potential interactions with various receptors. Research into related 11-oxygenated steroids provides clues for future investigation.

For instance, 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT) are potent androgens that activate the androgen receptor (AR). bioscientifica.comnih.gov Given that this compound is the 11-keto derivative of 5α-dihydroprogesterone, a known progestogen, it is conceivable that it may interact with the progesterone receptor (PR) or other steroid hormone receptors. chemicalbook.com One study has suggested that 11-ketoprogesterone may act via membrane glucocorticoid receptors. wikipedia.org The possibility of this compound acting through non-classical, membrane-bound receptors or influencing intracellular signaling cascades, such as the Src/p21ras/Erk pathway, also warrants investigation. frontiersin.orgembopress.org

Future research should utilize binding assays and functional studies to determine the affinity of this compound for various nuclear and membrane steroid receptors. Exploring its effects on downstream signaling pathways will be critical to understanding its cellular actions. The potential for this compound to act as an agonist, antagonist, or modulator of these receptors opens up exciting avenues for research into its physiological and pathophysiological roles.

Development of Advanced In Vitro and In Vivo Research Models

To fully elucidate the biological functions of this compound, the development and utilization of sophisticated research models are essential.

In vitro models have already proven valuable in studying the metabolism of related 11-oxygenated steroids. Cell lines such as human embryonic kidney (HEK-293) cells and the human prostate cancer cell line (LNCaP) have been used to express steroidogenic enzymes and study the conversion of precursors to downstream metabolites, including the formation of this compound and its subsequent conversion to 11KDHT. researchgate.netnih.govafricaresearchconnects.com The use of human liver microsomes and S9 fractions also provides a robust system for studying steroid metabolism. nih.govresearchgate.net Future in vitro work could expand to include a wider range of cell lines representing different tissues to explore tissue-specific metabolism and effects of this compound.

The development of specific in vivo models is a critical next step. While animal models have been extensively used in progestin research and for studying neurological disorders, models specifically for investigating the effects of this compound are lacking. nih.govresearchgate.netconicet.gov.ar Creating genetically modified animal models, such as those with altered expression of the key biosynthetic enzymes for this compound, would provide invaluable insights into its physiological roles in health and disease. These models would allow for the study of the long-term effects of this compound exposure and its contribution to various physiological processes.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the role of this compound requires the integration of data from multiple "omics" platforms. This approach can reveal complex interactions and regulatory networks that would be missed by more targeted studies.

Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are increasingly being used to study steroidogenesis and related metabolic diseases. frontiersin.orgfrontiersin.orgmdpi.comnih.gov For example, multi-omics analyses of granulosa cells in polycystic ovary syndrome (PCOS) have highlighted the importance of the steroid biosynthesis pathway. frontiersin.org Similarly, studies in mast cells have used multi-omics to reveal a primitive steroidogenesis pathway. biorxiv.org

Future research should apply these powerful technologies to the study of this compound. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to this compound or in models with altered this compound levels, researchers can construct comprehensive models of its biological actions. This will not only enhance our understanding of the direct effects of this compound but also its interactions with other signaling and metabolic pathways.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of allopregnanolone in the central nervous system, and how can researchers experimentally validate its effects on GABA-A receptors?

- Methodological Answer : To validate its GABA-A receptor modulation, employ in vitro electrophysiology (e.g., patch-clamp recordings) using neuronal cultures or brain slices. Receptor specificity can be tested via competitive binding assays with selective antagonists like bicuculline. Additionally, knockout mouse models lacking δ-subunit-containing GABA-A receptors can isolate allopregnanolone's effects .

Q. How does allopregnanolone influence neurogenesis and cholesterol homeostasis, and what experimental models are suitable for studying these processes?

- Methodological Answer : Use transgenic mouse models of neurodegenerative diseases (e.g., Alzheimer’s) to assess neurogenesis via immunohistochemical markers like DCX or BrdU. For cholesterol homeostasis, perform lipidomic profiling or enzymatic assays (e.g., cholesterol 24-hydroxylase activity) in neural stem cell cultures. Longitudinal studies tracking oligodendrogenesis and β-amyloid reduction are critical .

Q. What are the recommended techniques for quantifying allopregnanolone levels in human serum, and how can researchers ensure assay validity?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Validate assays using deuterated internal standards (e.g., allopregnanolone-d4) to control for matrix effects. Follow FDA bioanalytical guidelines for precision, accuracy, and sensitivity thresholds .

Advanced Research Questions

Q. What methodological considerations are critical when designing longitudinal studies to assess the relationship between allopregnanolone levels and physiological changes, such as weight gain during pregnancy?

- Methodological Answer : Implement a cohort study with repeated measures at each trimester. Control for confounders (e.g., BMI, diet) using mixed-effects models. Standardize sample collection times to account for diurnal hormone fluctuations. Statistical advice from a biostatistician is essential to address missing data and attrition bias .

Q. How can researchers address discrepancies in allopregnanolone's reported effects on depressive symptoms across different patient populations (e.g., postpartum depression vs. systemic lupus erythematosus)?

- Methodological Answer : Conduct meta-analyses with subgroup stratification by diagnosis, sex, and hormonal status. Use multivariate regression to adjust for covariates like disease duration or concurrent therapies. Harmonize measurement protocols (e.g., LC-MS/MS) to reduce inter-study variability .

Q. In preclinical studies investigating allopregnanolone's anti-inflammatory effects, how should researchers control for endogenous steroid fluctuations?

- Methodological Answer : Synchronize animal housing conditions (light/dark cycles, feeding times) to minimize circadian variability. Monitor endogenous progesterone and corticosterone levels via serial blood sampling. Use adrenalectomized or gonadectomized models to isolate allopregnanolone-specific effects .

Q. What ethical and statistical challenges arise in human trials evaluating allopregnanolone’s therapeutic potential for psychiatric disorders?

- Methodological Answer : Obtain informed consent addressing potential neuropsychiatric side effects. For statistical rigor, predefine primary endpoints (e.g., Hamilton Depression Rating Scale scores) and power calculations. Use intention-to-treat analysis to handle dropouts. Ethical review boards must approve placebo-controlled designs, especially in vulnerable populations (e.g., pregnant individuals) .

Q. How can bibliometric analysis tools like VOSviewer or CiteSpace identify emerging trends in allopregnanolone research?